

The Discovery and Identification of 8-Demethyl Ivabradine: A Technical Whitepaper

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Abstract

Ivabradine, a heart rate-lowering agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. While the N-desmethylated derivative is the most prominent and well-characterized active metabolite, a number of other metabolites contribute to the overall pharmacological profile of the drug. This technical guide provides an in-depth overview of the discovery, identification, and analytical methodologies related to a specific metabolite, **8-Demethyl Ivabradine**. This document consolidates available data on its formation, presents detailed experimental protocols for its identification, and visualizes the metabolic pathways and analytical workflows.

Introduction

Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[1][2] Its clinical efficacy in the treatment of stable angina and heart failure is well-established. The biotransformation of Ivabradine is a critical aspect of its pharmacology, influencing its pharmacokinetic and pharmacodynamic properties. The primary route of metabolism is oxidation, catalyzed by CYP3A4 in the liver and gut.[1][3] This process leads to the formation of several metabolites, the most significant being the N-desmethylated metabolite (S 18982), which is equipotent to the parent drug and circulates at approximately 40% of the concentration of Ivabradine.[3][4]



Beyond N-demethylation, O-demethylation also occurs, resulting in the formation of metabolites such as **8-Demethyl Ivabradine**. This whitepaper focuses specifically on the discovery and identification of this O-demethylated metabolite, providing a technical resource for researchers in drug metabolism and related fields.

Discovery and Identification

The identification of **8-Demethyl Ivabradine** as a metabolite of Ivabradine emerged from comprehensive in vitro and in vivo metabolism studies. Initial investigations into the metabolic fate of Ivabradine were conducted using liver microsomes from various species, including humans. An in vitro study, referenced as NP06900 in regulatory documents, characterized the formation of various demethylated metabolites of Ivabradine, laying the groundwork for the identification of **8-Demethyl Ivabradine**.

The definitive identification and quantification of **8-Demethyl Ivabradine** in human plasma was described in a key study by François-Bouchard et al. in 2000.[1] This research utilized a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ivabradine and six of its metabolites. This seminal work provided the analytical framework for subsequent pharmacokinetic and metabolism studies of Ivabradine.

Metabolic Pathway

The formation of **8-Demethyl Ivabradine** from Ivabradine is a Phase I metabolic reaction, specifically an O-demethylation. This reaction is catalyzed by the CYP3A4 enzyme, which is responsible for the majority of Ivabradine's metabolism.[2] The O-demethylation occurs at the 8-position of the benzazepinone ring system of the Ivabradine molecule.



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Figure 1: Metabolic pathway of Ivabradine to 8-Demethyl Ivabradine.

Experimental Protocols



The identification and quantification of **8-Demethyl Ivabradine** relies on sophisticated analytical techniques, primarily LC-MS/MS. The following protocol is a representative methodology based on the available literature for the analysis of Ivabradine and its metabolites in human plasma.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

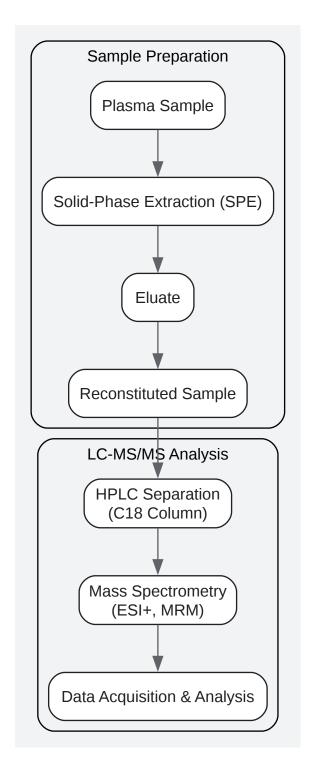
- Plasma Collection: Collect human blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
- Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of Ivabradine) to the plasma samples.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through the cartridge.
- Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
- Elution: Elute Ivabradine and its metabolites, including **8-Demethyl Ivabradine**, from the cartridge using a stronger organic solvent (e.g., methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).



- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of Ivabradine and its metabolites. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.





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Figure 2: Experimental workflow for the identification of 8-Demethyl Ivabradine.

Quantitative Data

While the N-desmethyl metabolite (S 18982) is the major active metabolite of Ivabradine, with plasma concentrations reaching approximately 40% of the parent drug, specific quantitative data for **8-Demethyl Ivabradine** in human plasma is not as extensively reported in publicly available literature. The study by François-Bouchard et al. (2000) established a linear response for Ivabradine and its metabolites in the range of 0.1 or 0.2 to 20 ng/mL, with a limit of quantitation between 0.1 and 0.2 ng/mL in a 0.5 mL plasma sample.[1]

For comparative purposes, the pharmacokinetic parameters of Ivabradine and its major N-desmethyl metabolite in rats are presented in the table below.

| Parameter | lvabradine | N-desmethylivabradine |
|-----------------|-----------------|-----------------------|
| t1/2 (h) | 2.84 ± 1.43 | 5.73 ± 2.89 |
| Cmax (μg/L) | 217.83 ± 86.04 | 9.76 ± 2.79 |
| tmax (h) | 0.57 ± 0.16 | 0.54 ± 0.13 |
| AUC0-t (μg·h/L) | 534.46 ± 179.20 | 25.93 ± 4.34 |

Data from a pharmacokinetic study in rats.

Conclusion

8-Demethyl Ivabradine is a confirmed metabolite of Ivabradine, formed through CYP3A4-mediated O-demethylation. Its discovery and identification have been facilitated by advanced analytical techniques, particularly LC-MS/MS, which allows for the sensitive and specific simultaneous determination of the parent drug and its various metabolites in biological matrices. While the N-desmethyl derivative remains the most pharmacologically significant metabolite, a comprehensive understanding of the complete metabolic profile of Ivabradine, including minor metabolites like **8-Demethyl Ivabradine**, is crucial for a thorough assessment of its disposition and potential for drug-drug interactions. Further research to quantify the



plasma concentrations and pharmacological activity of **8-Demethyl Ivabradine** would provide a more complete picture of its contribution to the overall effects of Ivabradine.

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